molecular formula C21H16O5 B13782330 4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one

4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one

Cat. No.: B13782330
M. Wt: 348.3 g/mol
InChI Key: SEVPNCFFDDRBGA-CMDGGOBGSA-N
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Description

4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo3,2-gbenzopyran-5-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo3,2-gbenzopyran-5-one typically involves multi-step organic reactions. One common method includes the combination of O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in the presence of triethylammonium acetate (TEAA) under microwave irradiation . Another approach involves the use of ZnO catalyst via a domino Knoevenagel–hetero-Diels–Alder (DKHDA) reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. The use of microwave irradiation and specific catalysts like ZnO can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo3,2-gbenzopyran-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts like ZnO .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of 4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo3,2-gbenzopyran-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H16O5

Molecular Weight

348.3 g/mol

IUPAC Name

4,9-dimethoxy-7-[(E)-2-phenylethenyl]furo[3,2-g]chromen-5-one

InChI

InChI=1S/C21H16O5/c1-23-18-15-10-11-25-19(15)21(24-2)20-17(18)16(22)12-14(26-20)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b9-8+

InChI Key

SEVPNCFFDDRBGA-CMDGGOBGSA-N

Isomeric SMILES

COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)/C=C/C4=CC=CC=C4

Canonical SMILES

COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)C=CC4=CC=CC=C4

Origin of Product

United States

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